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Compound of Interest

Compound Name:
2-(3-Chlorophenyl)-2-(piperazin-1-

yl)ethan-1-ol

CAS No.: 1183442-35-4

Cat. No.: B1427622

Get Quote

Executive Summary & Structural Architecture
Chlorophenyl piperazines (CPPs) represent a privileged scaffold in medicinal chemistry,

serving as the pharmacophore for a wide class of serotonergic agents (e.g., Trazodone,

Nefazodone) and, conversely, as unregulated New Psychoactive Substances (NPS).[1]

The core architecture consists of a piperazine ring

-substituted with a chlorophenyl group.[1][2] The physicochemical behavior and biological
activity are strictly governed by the regiochemistry of the chlorine substituent (ortho-, meta-, or
para-).[1]

Structural Isomerism
While they share the molecular formula

, the three isomers exhibit distinct steric and electronic profiles:
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o-CPP (1-(2-chlorophenyl)piperazine): High steric hindrance at the N1-aryl bond; often

exhibits different receptor binding kinetics due to the "ortho effect."

m-CPP (1-(3-chlorophenyl)piperazine): The most chemically relevant isomer; a primary

metabolite of trazodone and a potent 5-HTngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

agonist.[3]

p-CPP (1-(4-chlorophenyl)piperazine): Structurally linear; often used as a specific probe for

serotonergic selectivity.

Physicochemical Profiling
Understanding the solubility and ionization profiles is critical for both synthesis (workup

optimization) and analysis (mobile phase selection).[1]

Key Physical Constants (m-CPP Focus)
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Property Value (Free Base) Value (HCl Salt) Technical Note

Molecular Weight 196.68 g/mol 233.14 g/mol

Monohydrochloride is

the standard

pharmaceutical form.

[2]

Physical State
Viscous oil / Low-melt

solid
Crystalline Solid

Salt formation is

required for stability

and handling.[2]

Melting Point ~25–30 °C (approx)
210–214 °C (dec.)[1]

[2]

High lattice energy of

the salt confers

thermal stability.[1]

pKa (Calculated) 8.85 ± 0.10 (N4) N/A

The N1 nitrogen

(attached to phenyl) is

non-basic due to

conjugation.[1][2]

LogP (Octanol/Water) 2.14 – 2.47 < 1.0 (Ionized)

Lipophilic free base

crosses BBB; salt is

water-soluble.

UV Max (

)
254 nm 254 nm

Characteristic of the

chlorobenzene

chromophore.[1]

Critical Insight: The basicity of the piperazine N4 is modulated by the electron-withdrawing

chlorine atom on the phenyl ring.[1] In m-CPP, the inductive effect (

) lowers the pKa slightly compared to unsubstituted phenylpiperazine, but it remains

sufficiently basic to form stable salts with mineral acids.[1]
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Synthetic Pathways
Two primary routes exist for the synthesis of CPPs. While traditional nucleophilic aromatic

substitution (

) is possible, it requires harsh conditions.[1] The modern standard is Palladium-catalyzed
Buchwald-Hartwig amination.

Workflow Visualization (Buchwald-Hartwig)

Aryl Chloride
(1-chloro-3-iodobenzene)
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Piperazine
(N-Boc protected)
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Cs2CO3 (Base)

Catalysis

N-Boc-Arylpiperazine Acid Hydrolysis
(HCl/Dioxane) m-CPP Hydrochloride

Click to download full resolution via product page

Figure 1: Palladium-catalyzed synthesis route for high-purity m-CPP, utilizing N-Boc protection

to prevent polymerization.

Detailed Protocol: Pd-Catalyzed Cross-Coupling
Reference Standard: Adapted from Buchwald et al. and modern process chemistry

adaptations.[2]

Reagents:

1-bromo-3-chlorobenzene (1.0 equiv)

Piperazine (anhydrous, 1.2 equiv) or N-Boc-piperazine

(1-2 mol%)

BINAP or Xantphos (ligand, 2-4 mol%)
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or

(Base, 1.5 equiv)[1]

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

Inerting: Charge a flame-dried Schlenk flask with the aryl halide, piperazine, base, and

catalyst system under a positive pressure of Argon or Nitrogen.[1][2]

Coupling: Add anhydrous toluene. Heat the mixture to 100–110 °C with vigorous stirring. The

reaction typically reaches completion in 4–12 hours (monitor via TLC/LC-MS).

Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black

and inorganic salts.[1] Wash the pad with ethyl acetate.[1]

Purification: Concentrate the filtrate. If N-Boc piperazine was used, treat the intermediate

with 4M HCl in dioxane for 2 hours to deprotect.[1]

Crystallization: Recrystallize the resulting hydrochloride salt from Ethanol/Ether to yield white

needles.

Analytical Characterization & Forensic
Differentiation[1]
Differentiation of regioisomers (o-, m-, p-) is the primary challenge in forensic toxicology. Mass

spectrometry (GC-MS) combined with chromatographic retention time is the gold standard.

Mass Spectrometry (EI) Signature
The electron ionization (EI) spectrum of m-CPP is distinct.[1][2] The fragmentation pathway is

driven by the stability of the piperazine ring and the chlorophenyl cation.[1]

Key Diagnostic Ions:

m/z 196 (
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): Molecular ion (shows characteristic 3:1 Chlorine isotope ratio).[1]

m/z 154 (Base Peak): Loss of propene imine (

) from the piperazine ring.[1] This is the retro-Diels-Alder-like cleavage characteristic of
piperazines.

m/z 138: Chlorophenyl cation (

).[1]

m/z 56: Piperazine ring fragment (

).[1][2]

Fragmentation Logic Diagram
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Click to download full resolution via product page

Figure 2: Primary fragmentation pathways of m-CPP under 70eV Electron Ionization.[2]

Differentiation Protocol (GC-MS)
To distinguish m-CPP from p-CPP and o-CPP, derivatization is often recommended to improve

peak shape and separation resolution.[2]

Derivatization: Acylation with TFAA (Trifluoroacetic anhydride) or PFPA (Pentafluoropropionic

anhydride).[1][2]
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Mechanism: Reacts with the secondary amine (N4) to form an amide.[1]

Result: Sharpens peak shape and shifts retention time significantly.[1]

Column: Rxi-5ms or equivalent (5% phenyl methyl siloxane).

Elution Order (Typical):o-CPP elutes first (due to steric shielding reducing interaction with

stationary phase), followed by m-CPP, then p-CPP.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Chlorophenyl Piperazines (CPPs)]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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